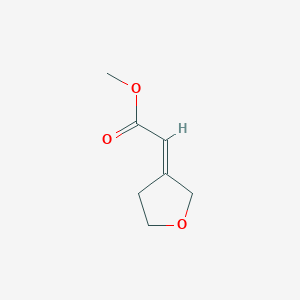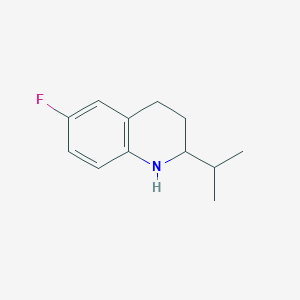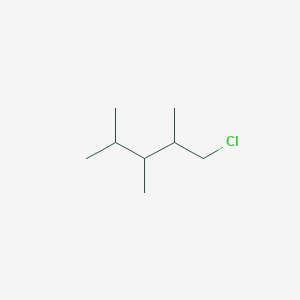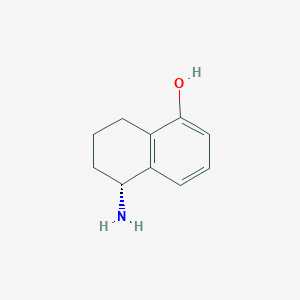![molecular formula C10H17Br B13168663 [1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)
[1-(Bromomethyl)cyclopropyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)cyclopropyl]cyclohexane is an organic compound that features a cyclopropyl group attached to a cyclohexane ring via a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Bromomethyl)cyclopropyl]cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction mechanism involves the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-(Bromomethyl)cyclopropyl]cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Alcohols, amines, or other substituted cyclopropylmethyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopropylmethyl derivatives without the bromine atom.
Scientific Research Applications
[1-(Bromomethyl)cyclopropyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropylmethyl groups into larger molecules.
Biology: Potential use in studying the effects of cyclopropyl groups on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but lacks the cyclohexane ring.
Cyclohexylmethyl bromide: Similar structure but lacks the cyclopropyl group.
Bromocyclohexane: Contains a bromine atom attached directly to the cyclohexane ring.
Uniqueness
[1-(Bromomethyl)cyclopropyl]cyclohexane is unique due to the combination of the cyclopropyl and cyclohexane rings, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]cyclohexane |
InChI |
InChI=1S/C10H17Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2 |
InChI Key |
JXSPTOKUTAQOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


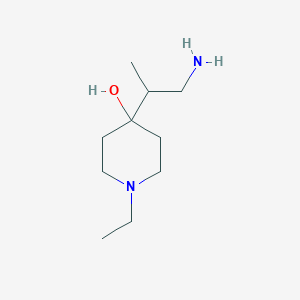
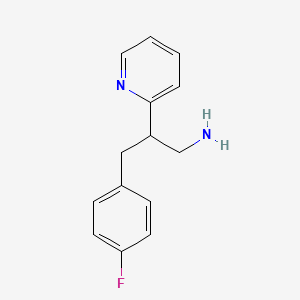
![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)

![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
